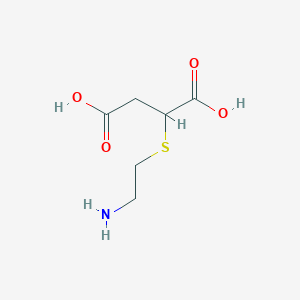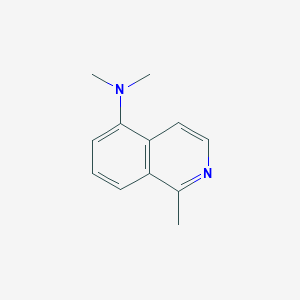
N,N,1-Trimethylisoquinolin-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N,1-Trimethylisoquinolin-5-amine is an organic compound belonging to the class of isoquinolines Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinolines This compound is characterized by the presence of a nitrogen atom in the isoquinoline ring and three methyl groups attached to the nitrogen and carbon atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N,1-Trimethylisoquinolin-5-amine typically involves the methylation of isoquinoline derivatives. One common method is the reaction of isoquinoline with methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to ensure complete methylation. Another method involves the use of formaldehyde and formic acid in a reductive amination process, where isoquinoline is first reacted with formaldehyde to form an intermediate, which is then reduced to the desired amine using formic acid.
Industrial Production Methods: Industrial production of this compound may involve large-scale methylation processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, to optimize yield and purity. Catalysts such as palladium on carbon (Pd/C) may be used to facilitate the methylation process.
Chemical Reactions Analysis
Types of Reactions: N,N,1-Trimethylisoquinolin-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can occur, where the amine group is replaced by other nucleophiles such as halides or alkyl groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride (NaH).
Major Products Formed:
Oxidation: this compound N-oxide.
Reduction: this compound reduced derivatives.
Substitution: Various substituted isoquinoline derivatives.
Scientific Research Applications
N,N,1-Trimethylisoquinolin-5-amine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders.
Industry: It is used in the development of materials with specific electronic and optical properties, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of N,N,1-Trimethylisoquinolin-5-amine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Isoquinoline: The parent compound, which lacks the methyl groups.
Quinoline: A structurally related compound with a nitrogen atom in a different position.
N-Methylisoquinoline: A mono-methylated derivative of isoquinoline.
Uniqueness: N,N,1-Trimethylisoquinolin-5-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of three methyl groups enhances its lipophilicity and may influence its binding affinity to molecular targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C12H14N2 |
|---|---|
Molecular Weight |
186.25 g/mol |
IUPAC Name |
N,N,1-trimethylisoquinolin-5-amine |
InChI |
InChI=1S/C12H14N2/c1-9-10-5-4-6-12(14(2)3)11(10)7-8-13-9/h4-8H,1-3H3 |
InChI Key |
XOSXBGSYBWTCRV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=CC2=C1C=CC=C2N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(Trimethylsilyl)-3H-imidazo[4,5-b]pyridine](/img/structure/B15070379.png)
![6H-Pyrano[2,3-e][1,3]benzothiazole](/img/structure/B15070380.png)
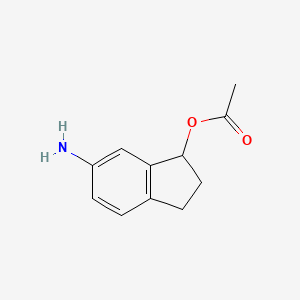

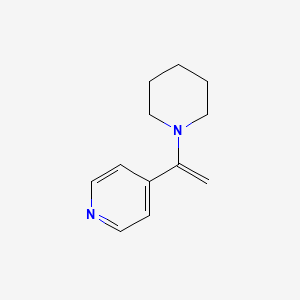
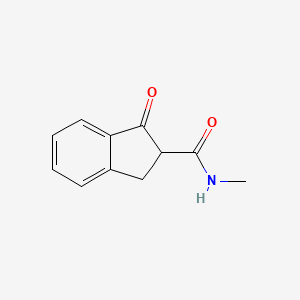
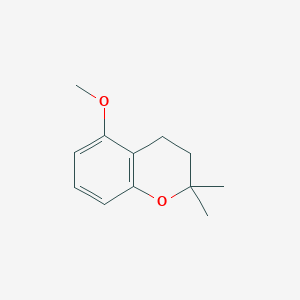
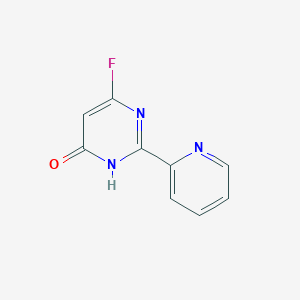
![Methyl 6-amino-1H-pyrrolo[3,2-b]pyridine-2-carboxylate](/img/structure/B15070420.png)
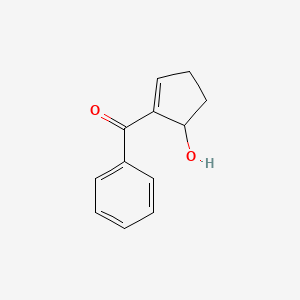
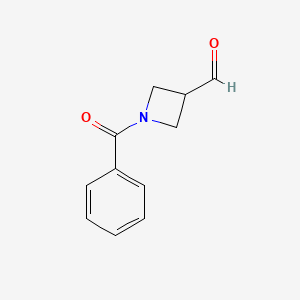
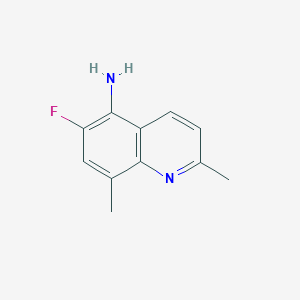
![6,7-Difluoro-1,2,3,4-tetrahydrocyclopenta[b]indole](/img/structure/B15070443.png)
